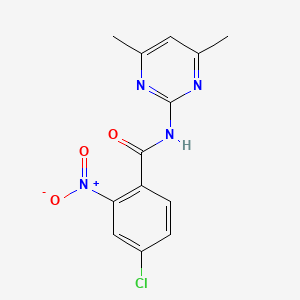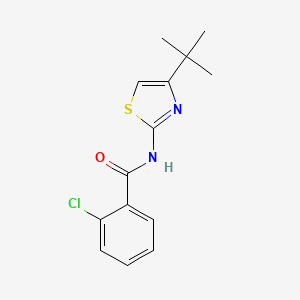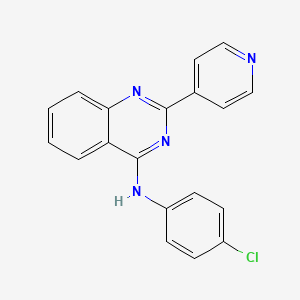![molecular formula C18H19N3O4 B5779874 N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide, commonly known as NIPAB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NIPAB is a member of the family of compounds known as N-acylphenylalanines, which have been shown to possess anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of NIPAB is not fully understood, but it is thought to involve the inhibition of inflammatory pathways. NIPAB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. Additionally, NIPAB has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation.
Biochemical and Physiological Effects:
NIPAB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, NIPAB has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). NIPAB has also been shown to reduce pain and improve functional outcomes in animal models of neuropathic pain.
実験室実験の利点と制限
One advantage of NIPAB is its ability to selectively target inflammatory pathways, which makes it a promising candidate for the development of novel therapeutics. Additionally, NIPAB has been shown to have low toxicity in animal models, which suggests that it may be safe for use in humans. However, one limitation of NIPAB is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of NIPAB. One area of interest is the development of novel formulations of NIPAB that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of NIPAB for the treatment of various inflammatory and neuropathic conditions. Finally, the potential synergistic effects of NIPAB with other anti-inflammatory and analgesic agents should be explored.
合成法
The synthesis of NIPAB involves the reaction between 2-nitrobenzoyl chloride and N-(2-aminophenyl)butanamide in the presence of a base. The reaction proceeds through an acylation process, where the acyl chloride group of 2-nitrobenzoyl chloride is transferred to the amine group of N-(2-aminophenyl)butanamide. The resulting product is N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide, which is purified through recrystallization.
科学的研究の応用
NIPAB has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and neuropathic conditions. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the development of novel therapeutics. NIPAB has been studied in vitro and in vivo for its effects on various inflammatory markers, such as cytokines and chemokines, and has been shown to decrease their expression levels. Additionally, NIPAB has been shown to reduce pain and improve functional outcomes in animal models of neuropathic pain.
特性
IUPAC Name |
N-[2-[[2-(2-nitrophenyl)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-7-17(22)19-14-9-4-5-10-15(14)20-18(23)12-13-8-3-6-11-16(13)21(24)25/h3-6,8-11H,2,7,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUPKUKFSYSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(2-nitrophenyl)acetyl]amino}phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)

